Comparative Physicochemical Profiling: LogP and Topological Polar Surface Area (TPSA)
The predicted partition coefficient (XLogP3) for Methyl 2-(4-methylpiperazino)benzoate is 1.7 [1]. This value differs from close structural analogs. Methyl 5-fluoro-2-(4-methylpiperazino)benzoate, a fluorinated analog, has a predicted LogP of approximately 1.88 (calculated value) and a different molecular weight (252.28 g/mol) due to the fluorine substitution . Methyl 3-chloro-4-(4-methylpiperazino)benzoate, a chloro-substituted analog with a distinct substitution pattern, exhibits a higher predicted XLogP3 of 2.3 . These differences underscore that the unsubstituted ortho-methyl ester possesses a distinct lipophilic profile relative to its halogenated or differently positioned counterparts.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | Methyl 3-chloro-4-(4-methylpiperazino)benzoate: 2.3; Methyl 5-fluoro-2-(4-methylpiperazino)benzoate: ~1.88 |
| Quantified Difference | ΔLogP of -0.6 vs. chloro analog; ΔLogP of -0.18 vs. fluoro analog |
| Conditions | In silico prediction (XLogP3 method) |
Why This Matters
Lipophilicity directly influences a compound's solubility, membrane permeability, and metabolic stability in drug discovery programs, making this property a critical differentiator for building block selection.
- [1] Kuujia. (n.d.). CAS No 773873-96-4 (Methyl 2-(4-methylpiperazino)benzoate). Retrieved April 23, 2026. View Source
